molecular formula C18H15BrN6O B2964306 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 950393-11-0

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2964306
CAS No.: 950393-11-0
M. Wt: 411.263
InChI Key: QGHURDZGYQPIPQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds due to their unique chemical properties and potential for biological activity .


Molecular Structure Analysis

The compound contains an oxadiazole ring and a triazole ring. These are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure. In this case, the rings contain carbon, nitrogen, and oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and the functional groups it contains. For example, the presence of the bromophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and characterization of novel derivatives containing the 1,2,4-triazole and 1,2,4-oxadiazole moieties, showing promising antimicrobial properties against a range of bacterial and fungal strains. For instance, compounds synthesized from the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different aliphatic/aromatic primary amines exhibited significant antimicrobial activity (Kaneria et al., 2016). Similar studies have synthesized derivatives from the interaction of ester ethoxycarbonylhydrazones with primary amines, showing moderate to good antimicrobial effectiveness (Bektaş et al., 2007).

Anticancer Activities

Derivatives of the compound have also been investigated for their anticancer potential. For example, a series of new derivatives were synthesized and tested against various human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019). This research highlights the potential utility of these compounds in developing new anticancer therapies.

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles and their interactions with nitrogen nucleophiles have been explored, leading to the formation of 1,2,4-triazoles, among other products. These findings open up new avenues for the synthesis of complex molecules through photoinduced molecular rearrangements (Buscemi et al., 1996).

Mechanism of Action

Safety and Hazards

Compounds with similar structures can be harmful by inhalation, in contact with skin, and if swallowed . Always handle such compounds with appropriate safety measures.

Future Directions

Given the wide range of biological activities exhibited by compounds with similar structures, this compound could potentially be of interest in drug discovery and development . Further studies would be needed to determine its specific biological activity and potential therapeutic applications.

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHURDZGYQPIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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